molecular formula C22H20Cl2N2O3S B5238686 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide

Cat. No.: B5238686
M. Wt: 463.4 g/mol
InChI Key: KATKPZQUUAUGFQ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide is an organic compound with a complex structure that includes a benzenesulfonyl group, dichloroanilino group, and a phenylethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.

    Preparation of 2,3-dichloroaniline: This can be synthesized by chlorinating aniline.

    Coupling reaction: The benzenesulfonyl chloride is reacted with 2,3-dichloroaniline to form the intermediate.

    Acylation: The intermediate is then acylated with N-(1-phenylethyl)acetamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound could modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)acetamide
  • 2-(benzenesulfonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-phenylethylacetamide

Uniqueness

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its dichloroanilino group, in particular, may enhance its reactivity and potential biological activities.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c1-16(17-9-4-2-5-10-17)25-21(27)15-26(20-14-8-13-19(23)22(20)24)30(28,29)18-11-6-3-7-12-18/h2-14,16H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATKPZQUUAUGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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